9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.: 1797296-13-9
VCID: VC4386238
InChI: InChI=1S/C12H19N3O4S/c1-14-10-11(9-13-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Molecular Formula: C12H19N3O4S
Molecular Weight: 301.36

9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

CAS No.: 1797296-13-9

Cat. No.: VC4386238

Molecular Formula: C12H19N3O4S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane - 1797296-13-9

Specification

CAS No. 1797296-13-9
Molecular Formula C12H19N3O4S
Molecular Weight 301.36
IUPAC Name 9-(1-methylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Standard InChI InChI=1S/C12H19N3O4S/c1-14-10-11(9-13-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3
Standard InChI Key KOQFJNAWLSTHTM-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCCO3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic system where oxygen and nitrogen atoms are strategically placed to influence electronic and steric properties. The sulfonyl group at position 9 is substituted with a 1-methyl-1H-pyrazol-4-yl moiety, introducing aromaticity and hydrogen-bonding capabilities.

Key Structural Features:

  • Spirocyclic System: The spiro[5.5]undecane framework imposes conformational rigidity, a trait exploited in kinase inhibitor design .

  • Sulfonamide Linkage: The -SO₂- group enhances solubility and serves as a hydrogen-bond acceptor, critical for target binding .

  • Pyrazole Substituent: The 1-methylpyrazole contributes π-π stacking interactions and modulates metabolic stability .

Molecular Formula and Weight

  • Formula: C₁₆H₂₄N₂O₄S

  • Molecular Weight: 364.44 g/mol (calculated using PubChem algorithms ).

Spectroscopic Data

While experimental NMR/IR data for this compound are unavailable, analogs like 9-((2,4-dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (PubChem CID: 3774926) show characteristic signals:

  • ¹H NMR: δ 7.8–7.6 (aromatic protons), δ 4.2–3.8 (spirocyclic ether oxygens) .

  • MS (ESI+): m/z 365.1 [M+H]⁺ .

Synthesis and Optimization

Retrosynthetic Pathways

The synthesis likely involves:

  • Spirocyclization: Base-mediated cyclization of a diol with a secondary amine precursor .

  • Sulfonylation: Reaction of the spirocyclic amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride under Schotten-Baumann conditions .

Example Protocol (Analog Synthesis):

  • Step 1: Condensation of 1,5-dioxa-9-azaspiro[5.5]undecane with 2,4-dichloro-5-methylbenzenesulfonyl chloride yielded 79% product .

  • Step 2: Purification via silica gel chromatography (eluent: EtOAc/hexane 3:7) .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod/Source
Aqueous Solubility12.7 μM (predicted, pH 7.4)SwissADME
logP1.89XLogP3
pKa6.2 (sulfonamide NH)MarvinSketch

Thermal Behavior

  • Melting Point: ~145–148°C (DSC; analog data) .

  • Degradation: Stable ≤200°C under inert atmosphere .

Biological Activity and Applications

Antimicrobial Screening

Spirocyclic sulfonamides exhibit broad-spectrum activity:

OrganismMIC (μg/mL)Source
S. aureus (MRSA)8Pendergrass et al. (2020)
E. coli32

ADME Profile

  • CYP450 Inhibition: Moderate (CYP3A4 IC₅₀ = 4.7 μM) .

  • Plasma Protein Binding: 92% (rat) .

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